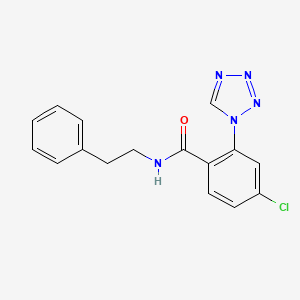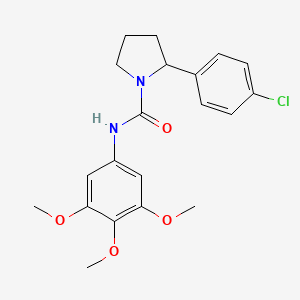![molecular formula C21H24N2O3S B6120645 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide](/img/structure/B6120645.png)
4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in the signaling pathways that promote cancer cell growth and survival. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
作用機序
4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide targets several kinases involved in the B-cell receptor signaling pathway, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. By inhibiting these kinases, 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit their proliferation. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide has been shown to enhance the anti-tumor activity of other drugs, including immune checkpoint inhibitors.
実験室実験の利点と制限
One of the advantages of 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide is its potency and selectivity for its target kinases. It has also been shown to be effective against cancer cells that are resistant to other kinase inhibitors. However, one limitation is that it may have off-target effects on other kinases, which could lead to unwanted side effects.
将来の方向性
There are several potential future directions for the development of 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide. One area of focus is the development of combination therapies that include 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide with other drugs, such as immune checkpoint inhibitors. Another area of focus is the development of 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide analogs that may have improved potency and selectivity. Finally, there is potential for the use of 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide in the treatment of other diseases beyond cancer, such as autoimmune and inflammatory disorders.
合成法
The synthesis of 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide involves several steps, starting with the reaction of 2-chloro-N-(2-thienylmethyl)benzamide with piperidine to yield the intermediate 4-piperidinyl-N-(2-thienylmethyl)benzamide. The cyclopropylcarbonyl group is then introduced through a reaction with cyclopropyl isocyanate, followed by the introduction of the 1-(cyclopropylcarbonyl)-4-piperidinyl group through a reaction with 4-hydroxy-1-piperidinecarboxylic acid. The final step involves the reaction of the intermediate with 4-chloro-7-azaindole to yield 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide.
科学的研究の応用
4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has shown potent activity against a range of cancer cell lines, including those that are resistant to other kinase inhibitors. 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide has also been shown to be effective in animal models of cancer, including xenograft and syngeneic mouse models.
特性
IUPAC Name |
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-20(22-14-19-2-1-13-27-19)15-5-7-17(8-6-15)26-18-9-11-23(12-10-18)21(25)16-3-4-16/h1-2,5-8,13,16,18H,3-4,9-12,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJPKZORVLCSNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)OC3=CC=C(C=C3)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(thiophen-2-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2,1,3-benzothiadiazole](/img/structure/B6120568.png)
![2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6120575.png)

![(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B6120590.png)
![1-[4-({[2-(2-furyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6120594.png)
![4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1,3-oxazole-5-carboxamide](/img/structure/B6120597.png)

![1-[(4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B6120612.png)
![N-(3'-fluoro-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide](/img/structure/B6120619.png)
![2-(4-biphenylyl)-5-methyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}-1,3-oxazole](/img/structure/B6120637.png)
![N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6120650.png)
![4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B6120653.png)
amino]methyl}phenyl)-4(3H)-pyrimidinone bis(trifluoroacetate)](/img/structure/B6120660.png)
![4-[4-(hydroxymethyl)pyridin-2-yl]phenol](/img/structure/B6120669.png)